Methyl octadec-11-en-15-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadec-11-en-15-ynoate is an organic compound belonging to the class of acetylenic fatty acid esters It is characterized by the presence of both a double bond and a triple bond within its long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-11-en-15-ynoate can be synthesized through various methods. One common approach involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of regiospecific products, including methyl 8-oxo-octadec-11-en-9-ynoate and methyl 8-hydroxy-octadec-11-en-9-ynoate .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-11-en-15-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.
Substitution: Mercuric sulfate in the presence of sulfuric acid can be used to introduce various functional groups into the compound.
Major Products
The major products formed from these reactions include methyl 8-oxo-octadec-11-en-9-ynoate, methyl 8-hydroxy-octadec-11-en-9-ynoate, and various hydroxy esters .
Scientific Research Applications
Methyl octadec-11-en-15-ynoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl octadec-11-en-15-ynoate involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, selenium dioxide facilitates the formation of allylic hydroxy derivatives by oxidizing the α-methylene carbon atoms adjacent to the double bond . This process involves the formation of allylseleninic acid as an intermediate species .
Comparison with Similar Compounds
Methyl octadec-11-en-15-ynoate can be compared with other acetylenic fatty acid esters, such as:
Methyl octadec-9-ynoate: Similar in structure but lacks the double bond present in this compound.
Methyl octadec-6-ynoate: Contains a triple bond at a different position in the carbon chain.
Methyl octadec-6,8-diynoate: Contains two triple bonds, making it more reactive and structurally distinct.
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62204-05-1 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-11-en-15-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3,6-7,10-18H2,1-2H3 |
InChI Key |
DKGHGASTWKTJND-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.